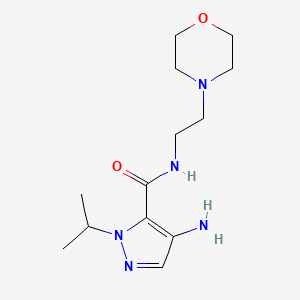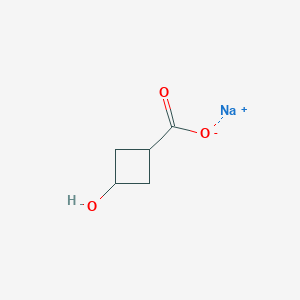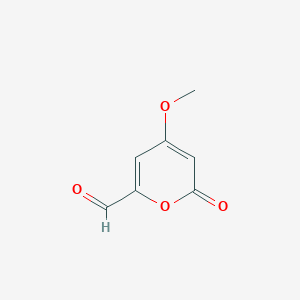
(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate” is a chemical substance with the molecular formula C14H20N2O9 . It has an average mass of 360.317 Da and a monoisotopic mass of 360.116882 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including acetamido, acetoxy, and hexoxy groups . It also has a tetrahydropyran ring, which is a common structural motif in many organic compounds .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 551.5±50.0 °C at 760 mmHg, and a flash point of 287.3±30.1 °C . It has 11 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . Its polar surface area is 150 Å2, and it has a molar volume of 247.8±7.0 cm3 .Applications De Recherche Scientifique
Molecular Structure and Interaction Studies
Research on compounds with similar structures, such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, focuses on the detailed analysis of molecular structures, including hydrogen bonding, stacking, and halogen bonding interactions. These studies are crucial for understanding the chemical properties and reactivity of complex molecules. For instance, the study by Gouda et al. (2022) demonstrates the use of single-crystal X-ray diffraction and density functional theory (DFT) calculations to analyze noncovalent interactions stabilizing crystal packing, providing insights into the molecular stability and reactivity of such compounds (Gouda et al., 2022).
Synthesis and Chemical Reactivity
The synthesis of S-linked glucosaminyl-4-thiohex-2-enopyranosides via allylic SN2' substitution demonstrates the chemical reactivity and synthetic utility of acetamide derivatives in constructing complex molecular architectures. This type of research, as shown by Kroutil et al. (2001), is fundamental for developing new synthetic methodologies that can be applied in the creation of novel compounds with potential biological or material applications (Kroutil et al., 2001).
Biological Activity and Drug Discovery
Studies on derivatives of acetamide and related structures often explore their biological activities, which are essential for drug discovery and development. For example, the work on phenylacetic acid derivatives and their antimicrobial activities by Varma et al. (2006) illustrates the potential therapeutic applications of these compounds. Such research provides the foundation for developing new pharmaceuticals and understanding the molecular basis of their activity (Varma et al., 2006).
Propriétés
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO9/c1-6-7-8-9-10-26-20-17(21-12(2)22)19(29-15(5)25)18(28-14(4)24)16(30-20)11-27-13(3)23/h16-20H,6-11H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSSLCQNNAGTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)

![(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)






![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2558442.png)
![N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2558444.png)

